Cy3.5 dise(tetra so3)

Aqueous Solubility Protein Stability Bioconjugation

Non-sulfonated cyanine dyes require toxic organic co-solvents (DMF/DMSO) for conjugation, often denaturing sensitive antibodies and enzymes. This tetra-sulfonated Cy3.5 NHS ester eliminates organic solvents entirely. - **Key advantage:** Label proteins in 100% aqueous buffers; no precipitation or activity loss - **Performance:** 2-3x fluorescence enhancement upon conjugation vs. Cy5 quenching - **FRET-ready:** Validated donor for Cy5.5 (5 min photostability, smFRET compatible) - **Supply:** Research quantities available; worldwide shipment

Molecular Formula C51H54N4O20S4
Molecular Weight 1171.3 g/mol
Cat. No. B12949600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy3.5 dise(tetra so3)
Molecular FormulaC51H54N4O20S4
Molecular Weight1171.3 g/mol
Structural Identifiers
SMILESCC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)ON4C(=O)CCC4=O)C=CC=C5C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)O)S(=O)(=O)[O-])(C)C)C
InChIInChI=1S/C51H54N4O20S4/c1-50(2)40(52(24-9-5-7-14-46(60)74-54-42(56)20-21-43(54)57)36-18-16-32-34(48(36)50)26-30(76(62,63)64)28-38(32)78(68,69)70)12-11-13-41-51(3,4)49-35-27-31(77(65,66)67)29-39(79(71,72)73)33(35)17-19-37(49)53(41)25-10-6-8-15-47(61)75-55-44(58)22-23-45(55)59/h11-13,16-19,26-29H,5-10,14-15,20-25H2,1-4H3,(H3-,62,63,64,65,66,67,68,69,70,71,72,73)
InChIKeyUSIATRQVIRQFLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cy3.5 dise(tetra SO3) Overview


Cy3.5 dise(tetra SO3) (CAS 687626-25-1, C51H54N4O20S4, MW 1171.26) is a water-soluble, tetra-sulfonated cyanine 3.5 fluorescent dye. It belongs to the cyanine class and is a functionalized derivative of Cy3.5. It is designed for covalent labeling of biomolecules in aqueous environments. This compound is characterized by four sulfonate groups which confer high aqueous solubility and an activated ester (NHS ester) functionality for conjugation to primary amines on proteins, peptides, and other biomolecules . The dye exhibits absorption and emission maxima in the orange-red region of the spectrum, making it suitable for a range of fluorescence-based applications [1].

Workflow Aqueous bioconjugation without organic co-solvent
Format Tetra-sulfonated NHS ester, ready for amine labeling
Key Advantage Reduced aggregation risk vs. non-sulfonated analogs

Why Generic Cy3.5 Substitution Fails


The substitution of Cy3.5 dise(tetra SO3) with a non-sulfonated Cy3.5 analog, or a different cyanine dye entirely, carries significant experimental risk due to fundamental differences in solubility, aggregation behavior, and labeling efficiency. Non-sulfonated Cy3.5 dyes require organic co-solvents (e.g., DMF or DMSO) for dissolution in aqueous media, which can denature sensitive proteins and alter reaction kinetics [1]. Furthermore, sulfonated dyes are less prone to aggregation in aqueous solutions, a common cause of fluorescence quenching and non-specific binding that plagues non-sulfonated counterparts [2]. Finally, the choice of a cyanine with a different spectral profile (e.g., Cy3 or Cy5) is not a simple one-for-one swap, as each exhibits a distinct pattern of anomalous fluorescence enhancement or quenching when conjugated to proteins, which directly impacts assay sensitivity and quantitative accuracy [3].

Co-solvent mismatch

Non-sulfonated Cy3.5 may require up to 15% DMF/DMSO, which can denature sensitive proteins. Aqueous-only protocol may not transfer.

Aggregation and quenching

Non-sulfonated analogs aggregate more readily in water, leading to fluorescence quenching and reduced labeling efficiency.

Spectral substitution risk

Replacing with Cy5 shifts the fluorescence response: Cy3.5 shows anomalous enhancement on IgG, while Cy5 exhibits strong quenching.

Cy3.5 dise(tetra SO3) vs. Non-Sulfonated Cy3.5


Co-Solvent-Free Protein Labeling

The key differentiation for Cy3.5 dise(tetra SO3) is its high aqueous solubility, which eliminates the need for organic co-solvents. Standard, non-sulfonated Cy3.5 dyes are poorly soluble in water and require dissolution in organic solvents like DMF or DMSO before addition to an aqueous reaction. The required volume of co-solvent can be up to 15% of the total reaction volume for non-sulfonated .5 cyanine dyes [1]. In contrast, the sulfonated Cy3.5 (tetra SO3) is readily soluble in aqueous buffers, allowing for labeling reactions in purely aqueous conditions [2]. This avoids the potential for protein denaturation or precipitation caused by organic solvents [2].

Aqueous labeling
Head-to-head
No organic co-solvent needed; labeling in purely aqueous buffer. Non-sulfonated Cy3.5 requires up to 15% DMF/DMSO.
Preserves protein stability during conjugation.
Reported protocol benefit; verify with target protein.
Aqueous Solubility Protein Stability Bioconjugation

Aggregation Resistance and Fluorescence Stability

Sulfonation directly reduces dye aggregation, a major source of fluorescence quenching and reduced labeling efficiency. Non-sulfonated Cy3.5 dyes are hydrophobic and prone to self-association in aqueous environments, leading to fluorescence self-quenching [1]. The presence of four sulfonate groups in Cy3.5 dise(tetra SO3) imparts a strong negative charge and increases hydrophilicity, which significantly reduces aggregation [2]. This leads to higher fluorescence brightness, greater photostability, and more efficient, uniform labeling of target biomolecules. While a precise quantitative comparison of aggregation constants is not available, the effect is directly observed in higher fluorescence yields and reduced non-specific binding [1].

Aggregation resistance
Class-level
Reduced aggregation in aqueous solution; higher fluorescence brightness and stability vs. non-sulfonated counterpart.
Limits quenching and nonspecific binding.
Qualitative comparison; precise constants not reported.
Aggregation Resistance Fluorescence Quenching Labeling Efficiency

Anomalous Fluorescence Enhancement upon Conjugation

Cy3.5, as a member of the cyanine dye family, exhibits a unique and advantageous property when conjugated to proteins. Unlike Cy5 and Cy7, which suffer from significant fluorescence quenching upon protein attachment, Cy3 and Cy3.5 dyes show a 2-3 fold anomalous fluorescence enhancement when covalently linked to antibodies [1]. Furthermore, up to eight Cy3 or Cy3.5 molecules could be bound per antibody molecule before the cumulative fluorescence output reached a maximum, whereas labeling with more than three Cy5 molecules was counterproductive [2]. This behavior allows for brighter, more sensitive antibody conjugates with Cy3.5 compared to conjugates made with Cy5.

Fluorescence enhancement
Head-to-head
2–3× fluorescence enhancement upon covalent linking to IgG. Cy5 shows significant quenching under same conditions.
Enables brighter antibody conjugates.
Reported for IgG; confirm with other proteins.
Anomalous Fluorescence Enhancement Protein Labeling Antibody Conjugation

Cy3.5-Cy5.5 FRET Pair Validation

The Cy3.5-Cy5.5 dye pair has been specifically characterized and validated for single-molecule FRET (smFRET) applications. A quantitative study showed that this pair of dyes is photostable for ~5 minutes under continuous illumination [1]. This direct characterization of photostability provides a benchmark for experimental design. Furthermore, the study confirmed the FRET proximity dependence and stability of the pair in the presence of several biochemical buffers and photoprotective reagents in the context of double-stranded DNA [1]. This validation in a complex, biologically relevant environment reduces the experimental risk associated with using an uncharacterized dye pair.

smFRET photostability
Reported
~5 min photostability as FRET donor with Cy5.5 under continuous illumination.
Validated pair reduces smFRET assay optimization.
Characterized in DNA/nucleosome context.
smFRET Photostability Nucleic Acid Studies

Cy3.5 dise(tetra SO3) Applications


Solvent-Sensitive Protein Labeling

Cy3.5 dise(tetra SO3) is the preferred reagent for generating fluorescent conjugates of proteins, particularly antibodies, that are known to be sensitive to organic solvents or prone to aggregation. The ability to perform the labeling reaction in purely aqueous buffer without DMF or DMSO eliminates the risk of denaturation or precipitation of the target protein [1]. This leads to a higher yield of correctly folded, active, and brightly fluorescent conjugate, which is critical for downstream applications like immunofluorescence and flow cytometry.

High-Sensitivity Antibody Development

Given the 2-3 fold anomalous fluorescence enhancement observed for Cy3.5 upon protein conjugation, this dye is a superior choice for developing highly sensitive antibody probes compared to Cy5-based alternatives, which exhibit significant quenching [2]. This property enables the production of antibody conjugates with exceptional brightness, improving detection limits in ELISA, Western blotting, and immunohistochemistry, and often allows for higher degrees of labeling without sacrificing performance [3].

Cy3.5-Cy5.5 smFRET Assays

Cy3.5 dise(tetra SO3) is an excellent choice as a FRET donor when paired with a Cy5.5 acceptor for smFRET studies. Its performance in this role has been empirically characterized, demonstrating ~5 minutes of photostability under continuous illumination and reliable function in standard biochemical buffers [4]. This validated system reduces the experimental burden of dye pair optimization and is directly applicable to studies of nucleic acid conformations and protein-nucleic acid interactions.

Aqueous Nanoparticle Functionalization

The high aqueous solubility and reduced aggregation of Cy3.5 dise(tetra SO3) make it ideal for the direct, covalent functionalization of water-soluble nanomaterials, such as polymer nanoparticles, liposomes, or hydrophilic quantum dots. The ability to perform the reaction in purely aqueous conditions avoids particle destabilization or aggregation that can be induced by organic co-solvents [1], resulting in more uniform and stable fluorescent nano-constructs for drug delivery or biosensing applications.

Application
Selection Property
Validation Focus
Aqueous protein labeling
Co-solvent-free reactivity
Protein integrity and labeling efficiency post-conjugation
Antibody probe development
Anomalous fluorescence enhancement
Dye/protein ratio and brightness vs. Cy5 controls
smFRET assay setup
Validated FRET donor for Cy5.5
Photostability under assay buffer conditions
Nanoparticle surface labeling
High aqueous solubility, low aggregation
Particle stability and fluorescence uniformity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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